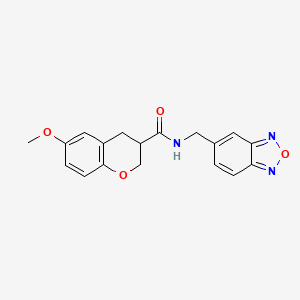

N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involves three-component reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol, catalyzed by NaHSO4, highlighting a method potentially relevant to our compound of interest. This process underlines the complexity and specificity required in synthesizing benzoxadiazolylmethyl derivatives (Gein et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using a combination of IR, 1H NMR spectroscopy, and X-ray analysis, providing a foundation for understanding the structural aspects of N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide. These techniques are pivotal in confirming the molecular configuration and identifying functional groups present within the compound (Gein et al., 2017).

Chemical Reactions and Properties

Research into related compounds has demonstrated a variety of chemical reactions, including the formation of 1,3,4-oxadiazoles from Schiff bases, showcasing the reactive versatility and potential chemical behavior of benzoxadiazolylmethyl derivatives. These reactions are indicative of the compound's reactivity and potential for further chemical modification (Salahuddin et al., 2014).

Aplicaciones Científicas De Investigación

Anticancer Applications

The synthesis and evaluation of derivatives from this compound have shown promising anticancer activities. Salahuddin et al. (2014) focused on the synthesis and characterization of oxadiazole derivatives, evaluating their anticancer potential in vitro against various cancer cell lines. One derivative was found to be significantly active against a breast cancer cell line, highlighting the potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Antidiabetic Agents

Nomura et al. (1999) discovered that derivatives of N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, displayed antidiabetic properties. The structure-activity relationship study led to the identification of a potent candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Alzheimer's Disease Treatment

Lee et al. (2018) explored the development of hydroxamic acids with selective inhibitory activity against histone deacetylase 6 (HDAC6), showing potential for Alzheimer's disease treatment. One compound demonstrated potent inhibitory selectivity, reducing the level of tau protein phosphorylation and aggregation, and showed neuroprotective activity, suggesting a promising therapeutic approach for Alzheimer's disease (Lee et al., 2018).

Nematocidal Activity

Liu et al. (2022) synthesized novel oxadiazole derivatives containing a thiadiazole amide group, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. The study provided insights into the potential of these compounds as lead compounds for developing new nematicides, indicating their importance in agricultural research (Liu et al., 2022).

Antiplasmodial Activities

Research into the development of new compounds for combating malaria has also been conducted. Hermann et al. (2021) reported on the synthesis and in vitro evaluation of N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum. The study revealed structure-activity relationships, with benzamides showing promising activity, suggesting potential for further optimization in the search for new antimalarial agents (Hermann et al., 2021).

Propiedades

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-23-14-3-5-17-12(8-14)7-13(10-24-17)18(22)19-9-11-2-4-15-16(6-11)21-25-20-15/h2-6,8,13H,7,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHZDUGRDROXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3=CC4=NON=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)

![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)